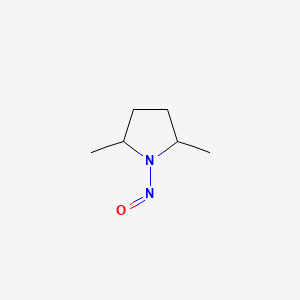
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride, also known as methyl aminofluoropropionate hydrochloride (MAFP-HCl), is an amino acid derivative that has been used in various scientific research applications. MAFP-HCl is a white crystalline powder with a melting point of 130-132 °C, and a molecular formula of C4H8ClFNO2. It is soluble in water and is relatively stable under normal conditions. MAFP-HCl is used as a building block for the synthesis of peptides and other organic compounds, and is also used in the production of pharmaceuticals, food additives, and other industrial products.
Scientific Research Applications
MAFP-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic compounds, as well as in the production of pharmaceuticals, food additives, and other industrial products. MAFP-HCl has been used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. MAFP-HCl has also been used in the synthesis of novel peptides and small molecules for the treatment of various diseases.
Mechanism of Action
The mechanism of action of MAFP-HCl is not fully understood. However, it is known to interact with certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter release. MAFP-HCl is also known to interact with various enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter GABA.
Biochemical and Physiological Effects
MAFP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of GABA, an inhibitory neurotransmitter, and to inhibit the breakdown of GABA, resulting in increased levels of GABA in the brain. MAFP-HCl has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The use of MAFP-HCl in laboratory experiments has several advantages. It is relatively stable under normal conditions, and is soluble in water. MAFP-HCl is also relatively inexpensive and easy to obtain. However, MAFP-HCl is not suitable for use in all laboratory experiments, as it can interfere with certain biochemical reactions.
Future Directions
There are several potential future directions for the use of MAFP-HCl in scientific research. One potential application is in the development of new drugs and treatments for various diseases. MAFP-HCl could also be used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. Additionally, MAFP-HCl could be used to develop new methods for the synthesis of peptides and small molecules. Finally, MAFP-HCl could be used to develop new methods for the production of pharmaceuticals, food additives, and other industrial products.
Synthesis Methods
MAFP-HCl can be synthesized in several different ways. One method is the reaction of 2-amino-3-fluoropropionic acid with hydrochloric acid. This reaction produces MAFP-HCl as a white crystalline solid. Another method is the reaction of 2-amino-3-fluoropropionic acid with sodium hydroxide, which produces MAFP-HCl as a white powder. The reaction of 2-amino-3-fluoropropionic acid with p-toluenesulfonic acid also produces MAFP-HCl as a white powder.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydrogen fluoride to form methyl 3-fluoropropionate.", "Step 2: Methyl 3-fluoropropionate is then reacted with sodium hydroxide to form methyl (S)-3-hydroxypropionate.", "Step 3: Methyl (S)-3-hydroxypropionate is then reacted with ammonium chloride and sodium nitrite to form methyl (S)-2-nitro-3-hydroxypropionate.", "Step 4: Methyl (S)-2-nitro-3-hydroxypropionate is then reduced with hydrogen and palladium on carbon to form methyl (S)-2-amino-3-hydroxypropionate.", "Step 5: Methyl (S)-2-amino-3-hydroxypropionate is then reacted with hydrochloric acid to form methyl (S)-2-amino-3-hydroxypropanoate hydrochloride.", "Step 6: Methyl (S)-2-amino-3-hydroxypropanoate hydrochloride is then treated with sodium bicarbonate and ethanol to form methyl (2S)-2-amino-3-fluoropropanoate hydrochloride." ] } | |
CAS RN |
60644-02-2 |
Product Name |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
Molecular Formula |
C4H9ClFNO2 |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




